Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)aniline
Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)aniline
CAS Number: 202197-26-0
This technical guide provides a comprehensive overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's properties, synthesis, and its pivotal role in the creation of targeted cancer therapies.
Compound Overview
3-Chloro-4-(3-fluorobenzyloxy)aniline is a highly functionalized synthetic organic compound.[1][2][3] Its molecular structure incorporates a chlorinated aniline ring ether-linked to a fluorinated benzyl group.[1] This specific arrangement of functional groups makes it a valuable building block, particularly in the synthesis of kinase inhibitors.[1] The primary application of this compound is as a key intermediate in the manufacture of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[4][5][6][7]
Physicochemical Properties
The physical and chemical properties of 3-Chloro-4-(3-fluorobenzyloxy)aniline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 202197-26-0 | [1][4][5][6] |
| Molecular Formula | C13H11ClFNO | [1][4][7] |
| Molecular Weight | 251.68 g/mol | [4][7] |
| Appearance | White to tan solid/powder to crystal.[1][4][5][7] | [1][4][5][7] |
| Melting Point | 78.0 to 82.0 °C | [4][7] |
| Boiling Point (Predicted) | 387.9 ± 32.0 °C | [4][7] |
| Density (Predicted) | 1.306 ± 0.06 g/cm³ | [4][7] |
| pKa (Predicted) | 3.98 ± 0.10 | [1][7] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol.[4][7] | [4][7] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[1][4][7] | [1][4][7] |
Synthesis and Experimental Protocols
The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is typically achieved through a two-step process starting from 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride.[8][9] The general workflow involves a Williamson ether synthesis followed by the reduction of the nitro group.[9]
Detailed Experimental Protocol: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
This protocol details the reduction of the nitro intermediate to the final aniline product.
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g)
-
Iron powder (70 mesh, 21.2 g)
-
Ammonium chloride (60.9 g)
-
Ethanol (506 mL)
-
Water (128 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
1 L Reactor
Procedure:
-
Combine 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in the 1 L reactor.[4][6]
-
Add the solvent mixture of ethanol and water to the reactor.[4][6]
-
After the reaction is complete, cool the mixture to 20-25 °C.[6]
-
Remove the insoluble iron oxides by vacuum filtration through Celite, and wash the solid residue with ethanol.[6][8]
-
Combine the filtrates and remove the solvent by evaporation, resulting in a moist orange solid.[4][6]
-
Dissolve the solid in dichloromethane and filter to remove any remaining inorganic salts.[4][6]
-
Transfer the filtrate to a separatory funnel to separate the organic phase from any aqueous residue.[4][6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline.[4][6][8]
Results:
Application in Drug Development: Synthesis of Lapatinib
3-Chloro-4-(3-fluorobenzyloxy)aniline is a crucial building block in the synthesis of Lapatinib.[4][5][7] Lapatinib is a potent and selective dual inhibitor of the tyrosine kinase activity associated with Epidermal Growth Factor Receptor (EGFR, HER1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB-2).[7][8] Overexpression of these receptors is a key factor in the development of certain types of breast cancer.[7]
The aniline functional group of 3-Chloro-4-(3-fluorobenzyloxy)aniline allows for its coupling with a substituted quinazoline moiety, forming the core structure of Lapatinib.[8][9]
Signaling Pathway Inhibition by Lapatinib
Lapatinib functions by binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, preventing their auto-phosphorylation and the subsequent activation of downstream signaling pathways. This blockade inhibits cellular processes such as proliferation, survival, and angiogenesis.
Safety and Handling
3-Chloro-4-(3-fluorobenzyloxy)aniline should be handled with care. While comprehensive toxicity data is limited, it is considered to have moderate acute toxicity based on its structural similarity to other aromatic amines.[1] Potential hazards include skin and eye irritation, respiratory irritation, and possible skin sensitization upon prolonged or repeated exposure.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE).
Storage: Store in a cool, dark place under an inert atmosphere to maintain its stability and purity.[1][4][7]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Benchchem [benchchem.com]
- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS#: 202197-26-0 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
